molecular formula C19H16FN3OS B2628946 N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-methylbenzamide CAS No. 450342-83-3

N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-methylbenzamide

Cat. No.: B2628946
CAS No.: 450342-83-3
M. Wt: 353.42
InChI Key: WNJGQEPIJOVDEQ-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-methylbenzamide is a complex organic compound that belongs to the class of thienopyrazoles This compound is characterized by the presence of a fluorophenyl group, a thieno[3,4-c]pyrazole core, and a methylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-methylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 4-fluoroaniline with 3-bromothiophene-2-carboxylic acid to form an intermediate, which is then cyclized with hydrazine to yield the thieno[3,4-c]pyrazole core. The final step involves the coupling of this core with 3-methylbenzoyl chloride under basic conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis and the use of heterogeneous catalysts can be employed to improve reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting histone deacetylases (HDACs).

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-methylbenzamide involves its interaction with specific molecular targets, such as histone deacetylases (HDACs). By inhibiting HDACs, the compound can modulate gene expression and induce cell cycle arrest and apoptosis in cancer cells. The thieno[3,4-c]pyrazole core is crucial for binding to the active site of HDACs, while the fluorophenyl and methylbenzamide groups enhance its binding affinity and selectivity .

Comparison with Similar Compounds

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3OS/c1-12-3-2-4-13(9-12)19(24)21-18-16-10-25-11-17(16)22-23(18)15-7-5-14(20)6-8-15/h2-9H,10-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNJGQEPIJOVDEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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